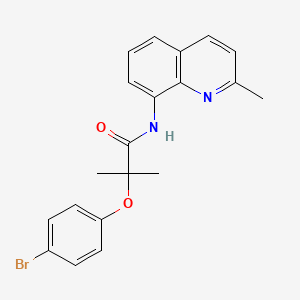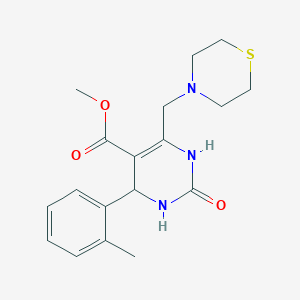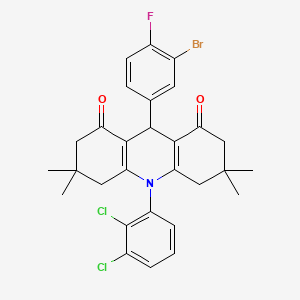![molecular formula C15H13N3O4 B11462002 1,2-Dicyano-3-[(2,3-dimethoxyphenyl)carbonyl]cyclopropanecarboxamide](/img/structure/B11462002.png)
1,2-Dicyano-3-[(2,3-dimethoxyphenyl)carbonyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dicyano-3-(2,3-dimethoxybenzoyl)-1-cyclopropanecarboxamide is a complex organic compound characterized by its unique structural features. This compound contains a cyclopropane ring, two cyano groups, and a dimethoxybenzoyl moiety, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dicyano-3-(2,3-dimethoxybenzoyl)-1-cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Introduction of Cyano Groups: The cyano groups can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Attachment of the Dimethoxybenzoyl Moiety: This step often involves acylation reactions, where the dimethoxybenzoyl chloride reacts with the cyclopropane derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2-Dicyano-3-(2,3-dimethoxybenzoyl)-1-cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1,2-Dicyano-3-(2,3-dimethoxybenzoyl)-1-cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2-dicyano-3-(2,3-dimethoxybenzoyl)-1-cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s cyano groups and dimethoxybenzoyl moiety may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,2-Dicyano-3-(2,4-dimethoxybenzoyl)-1-cyclopropanecarboxamide: Similar structure but with a different substitution pattern on the benzoyl ring.
1,2-Dicyano-3-(2,3-dimethoxyphenyl)-1-cyclopropanecarboxamide: Similar structure but with a phenyl group instead of a benzoyl group.
Uniqueness
1,2-Dicyano-3-(2,3-dimethoxybenzoyl)-1-cyclopropanecarboxamide is unique due to its specific substitution pattern and the presence of both cyano and dimethoxybenzoyl groups
Properties
Molecular Formula |
C15H13N3O4 |
|---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
1,2-dicyano-3-(2,3-dimethoxybenzoyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C15H13N3O4/c1-21-10-5-3-4-8(13(10)22-2)12(19)11-9(6-16)15(11,7-17)14(18)20/h3-5,9,11H,1-2H3,(H2,18,20) |
InChI Key |
IYRFCGPNNVAWLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)C2C(C2(C#N)C(=O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-1-[(thiophen-2-ylacetyl)(thiophen-2-ylmethyl)amino]cyclohexanecarboxamide](/img/structure/B11461922.png)
![3-(4-chlorophenyl)-2-ethyl-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11461928.png)
![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)pyridine-2-carboxamide](/img/structure/B11461933.png)

![ethyl 6-(3,5-dimethylbenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11461946.png)

![2-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-4-methylbenzamide](/img/structure/B11461955.png)
![1-[8-(4-Methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone](/img/structure/B11461961.png)
![2-amino-7-fluoropyrimido[5,4-c]quinolin-4(1H)-one](/img/structure/B11461981.png)

![3,4,5-Triethoxy-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11461997.png)
![2-(2,3-dihydro-1H-indol-1-yl)-4-(4-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11461998.png)
![2-Fluoro-N-{[4-(4-fluorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11462009.png)
![4-fluoro-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B11462012.png)
